molecular formula C5H5BrN4O B173501 3-Amino-6-bromopyrazine-2-carboxamide CAS No. 17890-77-6

3-Amino-6-bromopyrazine-2-carboxamide

Cat. No. B173501
CAS RN: 17890-77-6
M. Wt: 217.02 g/mol
InChI Key: PBCURFNSKTTYGF-UHFFFAOYSA-N
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Patent
US09364482B2

Procedure details

To a solution of 3-amino-6-bromopyrazine-2-carboxamide (200 mg, 0.92 mmol) in triethoxymethane (10 mL) was added Ac2O (2 mL). The mixture was stirred at 130° C. for 1 h and 90° C. for 3 h. After being cooled to RT and extracted with EtOAc, the combined organic phases were basified to pH=8 with a.q. NaHCO3, washed with brine, dried over Na2SO4, filtered and evaporated. The crude product was purified by prep-TLC (DCM:MeOH=50:1) to give the product of 6-bromopteridin-4(3H)-one (100 mg, yield: 48%). 1H-NMR (DMSO-d6, 400 MHz) δ 8.59 (s, 1H), 7.89 (s, 1H). MS (M+H)+: 227/229.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([NH2:11])=[O:10])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.[CH3:12]C(OC(C)=O)=O>C(OC(OCC)OCC)C>[Br:8][C:5]1[N:4]=[C:3]2[C:2](=[N:7][CH:6]=1)[N:1]=[CH:12][NH:11][C:9]2=[O:10]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)N
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OC(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 130° C. for 1 h and 90° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
NaHCO3, washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by prep-TLC (DCM:MeOH=50:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1N=C2C(NC=NC2=NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.